Cas no 64321-48-8 (Piperidine,1-methyl-3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1))

Piperidine,1-methyl-3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) structure
64321-48-8 structure
Product Name:Piperidine,1-methyl-3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
CAS No:64321-48-8
MF:C13H17ClF3N
MW:279.728993177414
CID:505507
PubChem ID:3049032
Update Time:2025-04-19

Piperidine,1-methyl-3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Piperidine,1-methyl-3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
    • 1-methyl-3-[3-(trifluoromethyl)phenyl]piperidine,hydrochloride
    • SCHEMBL11397089
    • DTXSID10982868
    • Piperidine, 1-methyl-3-(3-(trifluoromethyl)phenyl)-, hydrochloride
    • 1-Methyl-3-[3-(trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
    • N-Methyl-3-(m-trifluoromethylphenyl)piperidine hydrochloride
    • 1-Methyl-3-(3-(trifluoromethyl)phenyl)piperidine hydrochloride
    • OLAXMKMQCSWQTF-UHFFFAOYSA-N
    • 64321-48-8
    • Inchi: 1S/C13H16F3N.ClH/c1-17-7-3-5-11(9-17)10-4-2-6-12(8-10)13(14,15)16;/h2,4,6,8,11H,3,5,7,9H2,1H3;1H
    • InChI Key: OLAXMKMQCSWQTF-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC=CC(=C1)C1CN(C)CCC1)(F)F

Computed Properties

  • Exact Mass: 279.10031
  • Monoisotopic Mass: 279.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Boiling Point: 257.7°Cat760mmHg
  • Flash Point: 109.7°C
  • PSA: 3.24
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